Cas no 2171738-04-6 (3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-(6-oxo-1,6-dihydropyridin-3-yl)carbamoylpropanoic acid)

3-({(9H-Fluoren-9-yl)methoxycarbonyl}amino)-3-(6-oxo-1,6-dihydropyridin-3-yl)carbamoylpropanoic acid is a specialized Fmoc-protected amino acid derivative, designed for peptide synthesis applications. Its key structural features include an Fmoc-protected amine group, a 6-oxo-1,6-dihydropyridin-3-yl carbamoyl moiety, and a carboxylic acid functionality, making it suitable for solid-phase peptide synthesis (SPPS). The Fmoc group ensures orthogonal protection, facilitating selective deprotection under mild basic conditions. The heterocyclic pyridone component introduces unique conformational and hydrogen-bonding properties, which can influence peptide secondary structure and binding interactions. This compound is particularly valuable in medicinal chemistry and bioconjugation, where precise control over peptide sequence and functionalization is critical. Its high purity and stability further enhance its utility in research and development workflows.
3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-(6-oxo-1,6-dihydropyridin-3-yl)carbamoylpropanoic acid structure
2171738-04-6 structure
Product name:3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-(6-oxo-1,6-dihydropyridin-3-yl)carbamoylpropanoic acid
CAS No:2171738-04-6
MF:C24H21N3O6
MW:447.440046072006
CID:6082465
PubChem ID:165816408

3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-(6-oxo-1,6-dihydropyridin-3-yl)carbamoylpropanoic acid Chemical and Physical Properties

Names and Identifiers

    • 3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-(6-oxo-1,6-dihydropyridin-3-yl)carbamoylpropanoic acid
    • 3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-[(6-oxo-1,6-dihydropyridin-3-yl)carbamoyl]propanoic acid
    • EN300-1492412
    • 2171738-04-6
    • Inchi: 1S/C24H21N3O6/c28-21-10-9-14(12-25-21)26-23(31)20(11-22(29)30)27-24(32)33-13-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-10,12,19-20H,11,13H2,(H,25,28)(H,26,31)(H,27,32)(H,29,30)
    • InChI Key: QXSDLQQOXMRTPQ-UHFFFAOYSA-N
    • SMILES: O(C(NC(C(NC1C=CC(NC=1)=O)=O)CC(=O)O)=O)CC1C2C=CC=CC=2C2=CC=CC=C12

Computed Properties

  • Exact Mass: 447.14303540g/mol
  • Monoisotopic Mass: 447.14303540g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 4
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 33
  • Rotatable Bond Count: 8
  • Complexity: 831
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 134Ų
  • XLogP3: 1.5

3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-(6-oxo-1,6-dihydropyridin-3-yl)carbamoylpropanoic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1492412-50mg
3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-[(6-oxo-1,6-dihydropyridin-3-yl)carbamoyl]propanoic acid
2171738-04-6
50mg
$2829.0 2023-09-28
Enamine
EN300-1492412-1000mg
3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-[(6-oxo-1,6-dihydropyridin-3-yl)carbamoyl]propanoic acid
2171738-04-6
1000mg
$3368.0 2023-09-28
Enamine
EN300-1492412-2500mg
3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-[(6-oxo-1,6-dihydropyridin-3-yl)carbamoyl]propanoic acid
2171738-04-6
2500mg
$6602.0 2023-09-28
Enamine
EN300-1492412-5000mg
3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-[(6-oxo-1,6-dihydropyridin-3-yl)carbamoyl]propanoic acid
2171738-04-6
5000mg
$9769.0 2023-09-28
Enamine
EN300-1492412-10000mg
3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-[(6-oxo-1,6-dihydropyridin-3-yl)carbamoyl]propanoic acid
2171738-04-6
10000mg
$14487.0 2023-09-28
Enamine
EN300-1492412-1.0g
3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-[(6-oxo-1,6-dihydropyridin-3-yl)carbamoyl]propanoic acid
2171738-04-6
1g
$0.0 2023-06-05
Enamine
EN300-1492412-250mg
3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-[(6-oxo-1,6-dihydropyridin-3-yl)carbamoyl]propanoic acid
2171738-04-6
250mg
$3099.0 2023-09-28
Enamine
EN300-1492412-500mg
3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-[(6-oxo-1,6-dihydropyridin-3-yl)carbamoyl]propanoic acid
2171738-04-6
500mg
$3233.0 2023-09-28
Enamine
EN300-1492412-100mg
3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-[(6-oxo-1,6-dihydropyridin-3-yl)carbamoyl]propanoic acid
2171738-04-6
100mg
$2963.0 2023-09-28

3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-(6-oxo-1,6-dihydropyridin-3-yl)carbamoylpropanoic acid Related Literature

Additional information on 3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-(6-oxo-1,6-dihydropyridin-3-yl)carbamoylpropanoic acid

3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-(6-oxo-1,6-dihydropyridin-3-yl)carbamoylpropanoic Acid: A Comprehensive Overview

The compound 3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-(6-oxo-1,6-dihydropyridin-3-yl)carbamoylpropanoic acid (CAS No. 2171738-04-6) is a highly specialized organic molecule with significant potential in the fields of medicinal chemistry and drug discovery. This compound is characterized by its complex structure, which includes a fluorenylmethoxycarbonyl (Fmoc) group and a dihydropyridine moiety, both of which contribute to its unique chemical properties and biological activity.

The Fmoc group is a well-known protecting group in peptide synthesis, widely used for its stability and ease of removal under specific conditions. Its presence in this compound suggests that it may play a role in modulating the molecule's reactivity or bioavailability. On the other hand, the dihydropyridine ring is a structural motif commonly associated with calcium channel blockers, such as nifedipine and amlodipine, which are widely used in the treatment of cardiovascular diseases. The integration of these two functional groups into a single molecule makes this compound a promising candidate for exploring novel therapeutic applications.

Recent advancements in medicinal chemistry have highlighted the importance of heterocyclic compounds like dihydropyridines in drug design. These structures are known for their ability to interact with various biological targets, including ion channels, enzymes, and receptors. In the case of this compound, the dihydropyridine moiety may serve as a scaffold for binding to specific molecular targets, potentially leading to therapeutic effects in areas such as cardiovascular diseases, inflammation, or neurodegenerative disorders.

Moreover, the carbamoylpropanoic acid component of this molecule introduces additional functional diversity. This group can participate in hydrogen bonding and other non-covalent interactions, which are critical for molecular recognition and binding affinity. The combination of these features makes this compound an intriguing subject for further research into its pharmacokinetic properties, bioavailability, and potential toxicity profiles.

From a synthetic perspective, the construction of such a complex molecule requires precise control over reaction conditions and intermediate purification steps. The synthesis likely involves multi-step processes, including coupling reactions to introduce the Fmoc group and cyclization steps to form the dihydropyridine ring. Recent developments in catalytic asymmetric synthesis and green chemistry have provided new tools for constructing such molecules with improved efficiency and reduced environmental impact.

In terms of biological evaluation, this compound has not yet been extensively studied in vivo or in vitro models. However, preliminary studies may reveal insights into its pharmacological activity. For instance, its ability to modulate ion channels or inhibit enzymatic activity could be explored using techniques such as electrophysiology or enzyme assays. Additionally, computational modeling approaches could be employed to predict its binding affinities to various protein targets.

The potential applications of this compound extend beyond therapeutic development. Its unique structure may also make it suitable for use as a building block in combinatorial chemistry libraries or as a probe for studying molecular recognition processes. Furthermore, its stability under physiological conditions could make it an attractive candidate for drug delivery systems or imaging agents.

In conclusion, 3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-(6-oxo-1,6-dihydropyridin-3-yl)carbamoylpropanoic acid represents an exciting advancement in the field of organic synthesis and drug discovery. Its combination of functional groups offers diverse opportunities for exploring novel therapeutic interventions and chemical tools for biomedical research.

Recommend Articles

Recommended suppliers
Shanghai Jinhuan Chemical CO., LTD.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Jinhuan Chemical CO., LTD.
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Zouping Mingyuan Import and Export Trading Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Zouping Mingyuan Import and Export Trading Co., Ltd